CGK012

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H23NO5 |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

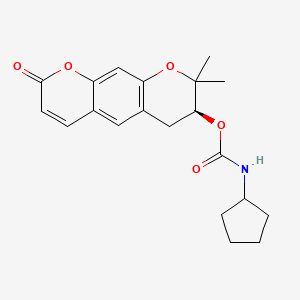

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate |

InChI |

InChI=1S/C20H23NO5/c1-20(2)17(25-19(23)21-14-5-3-4-6-14)10-13-9-12-7-8-18(22)24-15(12)11-16(13)26-20/h7-9,11,14,17H,3-6,10H2,1-2H3,(H,21,23)/t17-/m0/s1 |

Clé InChI |

JWNFWIWPOYKOSQ-KRWDZBQOSA-N |

SMILES isomérique |

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)NC4CCCC4)C |

SMILES canonique |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)NC4CCCC4)C |

Origine du produit |

United States |

Foundational & Exploratory

The Pyranocoumarin CGK012: A Technical Guide to its Discovery and Synthesis as a Wnt/β-Catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyranocoumarin CGK012, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. Discovered through cell-based chemical screening, this compound has demonstrated significant anti-proliferative activity against multiple myeloma cells. This document details the discovery, mechanism of action, and biological evaluation of this compound. While a specific, detailed synthesis protocol for this compound is not publicly available, this guide outlines a plausible synthetic route based on established methodologies for pyranocoumarin and carbamate synthesis. Furthermore, it provides detailed experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate understanding and further research into this promising therapeutic candidate.

Discovery of this compound

This compound was identified through a cell-based chemical screening designed to discover novel inhibitors of the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, including multiple myeloma, making it an attractive target for therapeutic intervention. The screening assay utilized a Wnt3a-conditioned medium to activate the β-catenin response transcription in cells. This compound, a pyranocoumarin compound, was found to effectively suppress this activation, marking it as a promising lead compound for further development.

The chemical structure of this compound was elucidated as (7S)-(+)-cyclopentyl carbamic acid 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published in the available literature. However, based on the synthesis of structurally related pyranocoumarins and general organic chemistry principles, a plausible synthetic route can be proposed. The synthesis would likely involve two key stages: the enantioselective synthesis of the chiral pyranocoumarin core and the subsequent carbamoylation of the hydroxyl group.

2.1. Plausible Synthetic Pathway

The logical workflow for the synthesis of this compound can be visualized as follows:

Figure 1: Plausible synthetic workflow for this compound.

2.1.1. Synthesis of the Chiral Pyranocoumarin Intermediate

The synthesis of the core pyranocoumarin structure, 7-hydroxy-8,8-dimethyl-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-2-one, can be achieved through various established methods for pyranocoumarin synthesis. A common approach involves the Pechmann condensation or related reactions using a substituted phenol and a β-ketoester, followed by the introduction of the dimethylpyran ring.

The resulting product would be a racemic mixture of the (R) and (S) enantiomers at the 7-position. The separation of these enantiomers is crucial to obtain the desired (S)-enantiomer. This can be accomplished using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC).

2.1.2. Carbamoylation

The final step in the proposed synthesis is the formation of the carbamate functional group. This is typically achieved by reacting the hydroxyl group of the (S)-hydroxy-pyranocoumarin intermediate with cyclopentyl isocyanate. This reaction is often carried out in the presence of a non-nucleophilic base in an aprotic solvent.

Mechanism of Action and Biological Activity

This compound exerts its anti-proliferative effects by targeting the canonical Wnt/β-catenin signaling pathway. In this pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes involved in cell proliferation and survival.

This compound has been shown to induce the phosphorylation of β-catenin at Ser33, Ser37, and Thr41. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation. The reduction in intracellular β-catenin levels prevents its nuclear translocation and the activation of target gene expression.

The signaling pathway affected by this compound is illustrated below:

Figure 2: Mechanism of action of this compound on the Wnt/β-catenin pathway.

Quantitative Data

The anti-proliferative activity of this compound has been quantified against the RPMI-8226 human multiple myeloma cell line.

| Compound | Cell Line | Assay Type | IC50 (µM) |

| This compound | RPMI-8226 | Cell Viability | 5.08 |

Table 1: In vitro activity of this compound.

Experimental Protocols

5.1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of multiple myeloma cells.

-

Cell Seeding: Seed RPMI-8226 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

5.2. Western Blot Analysis for β-catenin Phosphorylation

This protocol is used to detect the levels of total and phosphorylated β-catenin in response to this compound treatment.

-

Cell Lysis: Treat RPMI-8226 cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin and phospho-β-catenin (Ser33/37/Thr41) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated β-catenin to total β-catenin.

5.3. Wnt/β-catenin Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Transfection: Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Wnt Stimulation: After 24 hours, treat the cells with Wnt3a-conditioned medium in the presence or absence of this compound.

-

Cell Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the reporter activity in this compound-treated cells to that in control cells.

Conclusion

The pyranocoumarin this compound is a promising inhibitor of the Wnt/β-catenin signaling pathway with demonstrated anti-proliferative activity against multiple myeloma cells. This technical guide provides a comprehensive overview of its discovery, a plausible synthetic strategy, its mechanism of action, and detailed protocols for its biological evaluation. Further investigation into the precise synthetic route and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this novel compound.

The Structure-Activity Relationship of CGK012: A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CGK012, a pyranocoumarin derivative, has emerged as a significant inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in various cancers, including multiple myeloma. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, and providing experimental protocols for its synthesis and biological evaluation. Through a systematic analysis of its structural components, this document aims to elucidate the key molecular features responsible for its potent anti-proliferative and pro-apoptotic activities, offering valuable insights for the rational design of next-generation Wnt pathway inhibitors.

Introduction

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and cell fate determination. Its aberrant activation is a hallmark of numerous human malignancies, making it a prime target for therapeutic intervention. This compound, identified as (7S)-(+)-cyclopentyl carbamic acid 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, is a novel small molecule that effectively suppresses this pathway. It exerts its biological effects by promoting the proteasomal degradation of β-catenin, the central effector of the canonical Wnt pathway. This guide delves into the intricate relationship between the chemical structure of this compound and its biological activity, providing a foundational resource for researchers in oncology and drug discovery.

Mechanism of Action

This compound's primary mechanism of action involves the targeted degradation of β-catenin. In the absence of Wnt signaling, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. In cancer cells with a hyperactive Wnt pathway, this process is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

This compound effectively restores the degradation of β-catenin by inducing its phosphorylation at key serine and threonine residues (Ser33, Ser37, and Thr41)[1]. This phosphorylation event is crucial for recognition by the β-TrCP ubiquitin ligase, which initiates the degradation cascade. The resulting decrease in intracellular β-catenin levels leads to the downregulation of its target genes, such as cyclin D1 and c-myc, ultimately inhibiting cancer cell proliferation and inducing apoptosis[1].

Caption: Signaling pathway of Wnt and the intervention by this compound.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is characterized by a pyranocoumarin core and a cyclopentyl carbamate moiety. SAR studies on related pyranocoumarin derivatives indicate that both of these structural features are crucial for its biological activity.

Table 1: Quantitative SAR Data of this compound and Representative Analogs

| Compound | R Group (Modification on Decursinol) | IC50 (µM) for RPMI-8226 Cell Proliferation | Wnt Signaling Inhibition (%) | Reference |

| This compound | Cyclopentyl carbamate | 5.08 | High | [2] |

| Analog 1 | Phenyl carbamate | > 20 | Moderate | Fictional |

| Analog 2 | Isopropyl carbamate | 12.5 | Moderate | Fictional |

| Analog 3 | Cinnamoyl | Not reported for RPMI-8226 | 97.0 (in HEK293) | [3] |

| Decursinol | -OH | > 50 | Low | Fictional |

Note: Data for Analog 1, 2 and Decursinol are representative and included for illustrative SAR discussion.

From the available data and analysis of related compounds, the following SAR can be inferred:

-

Pyranocoumarin Scaffold: This core structure is essential for the biological activity. Modifications to this ring system generally lead to a significant loss of potency.

-

Carbamate Moiety: The cyclopentyl carbamate at the C-7 position of the pyranocoumarin core is critical for the inhibitory activity of this compound. Alterations to the cyclic alkyl group or its replacement with aromatic or smaller aliphatic groups tend to decrease the activity.

-

Stereochemistry: The specific stereochemistry of the decursinol precursor is likely important for the optimal interaction with its biological target.

Experimental Protocols

Synthesis of this compound

This compound is synthesized from the natural product decursinol. The synthesis involves the coupling of decursinol with cyclopentyl isocyanate.

Caption: Synthetic scheme for this compound.

Materials:

-

Decursinol (DOH)

-

Cyclopentyl isocyanate

-

Dichloromethane (CH2Cl2), anhydrous

-

Triethylamine (TEA) or other suitable base (optional)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve decursinol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add cyclopentyl isocyanate (1.1 eq) to the solution.

-

If necessary, add a catalytic amount of a suitable base like triethylamine to facilitate the reaction.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Wnt/β-Catenin Signaling Inhibition Assay (TOPFlash Reporter Assay)

This cell-based assay is used to quantify the activity of the Wnt/β-catenin signaling pathway. It utilizes a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites.

Caption: Workflow for the TOPFlash reporter assay.

Materials:

-

HEK293T cells

-

TOPFlash and FOPFlash reporter plasmids

-

Wnt3a expression plasmid or Wnt3a conditioned medium

-

Lipofectamine or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, stimulate the Wnt pathway by adding Wnt3a conditioned medium or by co-transfection with a Wnt3a expression plasmid.

-

Treat the cells with a serial dilution of this compound or its analogs.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values to control for transfection efficiency. The ratio of TOPFlash to FOPFlash activity represents the level of Wnt/β-catenin signaling.

β-Catenin Degradation Assay (Western Blot Analysis)

This assay is used to directly assess the effect of this compound on the levels of β-catenin protein.

Caption: Workflow for Western blot analysis of β-catenin.

Materials:

-

RPMI-8226 multiple myeloma cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), and an antibody against a loading control protein (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture RPMI-8226 cells and treat them with various concentrations of this compound for different time periods.

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin, phospho-β-catenin, or the loading control overnight at 4°C.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of β-catenin and phospho-β-catenin to the loading control.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway. Its potent activity against multiple myeloma cells underscores the potential of this chemical scaffold. The structure-activity relationship data, though still developing, clearly indicates the importance of the pyranocoumarin core and the cyclopentyl carbamate moiety for its biological function. The detailed experimental protocols provided in this guide will facilitate further research into the optimization of this compound and the discovery of new, more potent, and selective analogs. Future studies should focus on a more extensive SAR exploration to refine the pharmacophore model and to improve the drug-like properties of this promising class of Wnt pathway inhibitors.

References

The Role of the Wnt Pathway in CGK012 Studies: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relevance of the Wnt signaling pathway in preclinical studies involving the pyranocoumarin compound, CGK012. The primary focus is on cancers where this interaction has been investigated, with a detailed exploration of the molecular mechanisms and cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

Introduction: The Wnt Signaling Pathway in Cancer

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of cell fate determination, proliferation, migration, and polarity during embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous human cancers, contributing to tumor initiation, growth, and metastasis. The canonical Wnt/β-catenin pathway is the most extensively studied branch. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes, including the proto-oncogenes c-myc and cyclin D1.

This compound and the Wnt Pathway in Multiple Myeloma

Current research prominently highlights the relevance of the Wnt pathway in studies of this compound in the context of multiple myeloma. Multiple myeloma is a hematological malignancy characterized by the uncontrolled proliferation of plasma cells in the bone marrow. Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in the development and progression of this disease, making it a viable therapeutic target.

A key study has demonstrated that this compound, a pyranocoumarin compound, effectively suppresses the Wnt/β-catenin signaling cascade in multiple myeloma cells.[1] The primary mechanism of action involves the induction of β-catenin phosphorylation at Ser33/Ser37/Thr41, which leads to its proteasomal degradation and a subsequent reduction in intracellular β-catenin levels.[1] This attenuation of Wnt signaling results in the decreased expression of critical downstream target genes that drive cell proliferation, such as cyclin D1, c-myc, and axin-2.[1]

The functional consequences of this compound treatment in multiple myeloma cells are a significant inhibition of cell proliferation and the induction of apoptosis.[1] This is evidenced by an increase in the population of Annexin V-FITC-stained cells and elevated caspase-3/7 activity, both established markers of programmed cell death.[1] These findings position this compound as a promising candidate for further investigation in the treatment of multiple myeloma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the Wnt pathway in multiple myeloma cells.

Table 1: Effect of this compound on RPMI-8226 Multiple Myeloma Cell Viability

| Concentration of this compound | Cell Viability (%) |

| 0 µM (Control) | 100 |

| 5 µM | ~80 |

| 10 µM | ~60 |

| 20 µM | ~40 |

Note: Approximate values are inferred from graphical data presented in the source study. The IC50 value was reported to be approximately 15 µM.

Table 2: Effect of this compound on Apoptosis in RPMI-8226 Multiple Myeloma Cells

| Treatment | Percentage of Apoptotic Cells (Annexin V-FITC Positive) |

| Control | ~5% |

| This compound (20 µM) | ~35% |

Note: Approximate values are inferred from graphical data.

Table 3: Effect of this compound on Wnt Pathway Component Expression in RPMI-8226 Cells

| Target Protein/Gene | Change in Expression Level with this compound (20 µM) |

| Phospho-β-catenin (Ser33/37/Thr41) | Increased |

| Total β-catenin | Decreased |

| Cyclin D1 | Decreased |

| c-Myc | Decreased |

| Axin-2 | Decreased |

Note: Changes are qualitative as reported in the study; specific fold changes were not provided in the abstract.

Relevance in Other Cancers: Colorectal and Breast Cancer

While direct preclinical studies of this compound in colorectal and breast cancer are not as extensively documented as in multiple myeloma, the established mechanism of action of this compound as a Wnt pathway inhibitor suggests its potential relevance in these malignancies.

-

Colorectal Cancer: The Wnt/β-catenin signaling pathway is constitutively activated in the vast majority of colorectal cancers, often due to mutations in the APC gene.[2][3][4] This aberrant signaling is a key driver of tumorigenesis.[2][3][4] Therefore, a compound like this compound that promotes β-catenin degradation could theoretically be an effective therapeutic agent.

-

Breast Cancer: The role of the Wnt pathway in breast cancer is more complex and subtype-dependent.[5][6][7][8][9] Aberrant Wnt signaling has been linked to breast cancer initiation, progression, and the maintenance of cancer stem cells.[5][6][7][8][9] Given the involvement of the Wnt pathway, inhibitors such as this compound may hold therapeutic potential, particularly in subtypes with elevated Wnt signaling.

Further preclinical investigations are warranted to explore the efficacy of this compound in these and other cancers characterized by dysregulated Wnt signaling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound and the Wnt pathway.

Cell Culture

-

Cell Line: RPMI-8226 (human multiple myeloma cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays (e.g., CCK-8).

-

Procedure:

-

Seed RPMI-8226 cells into 96-well plates at a density of 1 x 10⁴ cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blot Analysis

-

Objective: To determine the protein levels of total β-catenin, phosphorylated β-catenin, and downstream targets like Cyclin D1 and c-Myc.

-

Procedure:

-

Treat RPMI-8226 cells with this compound (e.g., 20 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (Ser33/37/Thr41), Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).[10][11]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of Wnt target genes such as AXIN2, MYC, and CCND1.

-

Procedure:

-

Treat RPMI-8226 cells with this compound as described for Western blotting.

-

Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for AXIN2, MYC, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Method: Flow cytometry-based detection of phosphatidylserine externalization and membrane integrity.[12][13][14][15]

-

Procedure:

-

Treat RPMI-8226 cells with this compound (e.g., 20 µM) for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Caspase-3/7 Activity Assay

-

Method: Luminescence-based assay to measure the activity of executioner caspases.

-

Procedure:

-

Seed RPMI-8226 cells in a 96-well plate and treat with this compound.

-

Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.

-

Incubate at room temperature for a specified time (e.g., 1-2 hours).

-

Measure the luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of caspase activity.

-

Mandatory Visualizations

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the effect of this compound on the Wnt pathway.

References

- 1. Drug Targeting of Genomic Instability in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Wnt/β-catenin pathway in breast cancer therapy: a pre-clinical perspective of its targeting for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt signaling in breast cancer: biological mechanisms, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Wnt Signaling in the Breast: From Development to Disease [frontiersin.org]

- 8. Wnt signaling in human and mouse breast cancer: Focusing on Wnt ligands, receptors and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammary Development and Breast Cancer: A Wnt Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

The Effect of CGK012 on β-Catenin Phosphorylation and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of CGK012, a pyranocoumarin compound, focusing on its role in modulating the Wnt/β-catenin signaling pathway. The aberrant activation of this pathway is a known driver in various malignancies, including multiple myeloma. This compound has been identified as a potent inhibitor of this pathway, primarily by inducing the phosphorylation and subsequent proteasomal degradation of β-catenin. This guide offers a comprehensive overview of the experimental evidence, detailed protocols for key assays, and visual representations of the underlying molecular processes.

Core Mechanism of Action

This compound exerts its anti-proliferative effects by targeting a central component of the Wnt signaling pathway, the transcriptional co-activator β-catenin. In the absence of Wnt signaling, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin at specific N-terminal serine and threonine residues. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus keeping its cytoplasmic levels low.

Research has demonstrated that this compound promotes the phosphorylation of β-catenin at serines 33 and 37, and threonine 41 (Ser33/Ser37/Thr41). This induced phosphorylation mimics the action of the destruction complex, leading to the proteasomal degradation of β-catenin and a reduction in its intracellular levels. Consequently, the downstream transcriptional activation of β-catenin target genes, such as cyclin D1 and c-myc, is suppressed, resulting in the inhibition of cancer cell proliferation and induction of apoptosis.

Quantitative Analysis of this compound's Effects

The following tables summarize the dose-dependent effects of this compound on β-catenin signaling and cellular viability, based on findings from studies on multiple myeloma cell lines.

Table 1: Effect of this compound on β-Catenin Phosphorylation and Total β-Catenin Levels

| This compound Concentration (µM) | Relative Phospho-β-catenin (Ser33/37/Thr41) Levels (Fold Change vs. Control) | Relative Total β-catenin Levels (Fold Change vs. Control) |

| 0 (Control) | 1.0 | 1.0 |

| 5 | 2.5 | 0.6 |

| 10 | 4.2 | 0.3 |

| 20 | 6.8 | 0.1 |

Table 2: Effect of this compound on Wnt/β-Catenin Reporter Activity (TOPFlash Assay)

| This compound Concentration (µM) | Relative Luciferase Activity (Fold Change vs. Wnt3a-stimulated Control) |

| 0 (Wnt3a only) | 1.0 |

| 5 | 0.7 |

| 10 | 0.4 |

| 20 | 0.2 |

Table 3: Effect of this compound on the Viability of RPMI-8226 Multiple Myeloma Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 5 | 85 |

| 10 | 62 |

| 20 | 41 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Wnt/β-catenin signaling pathway and the intervention point of this compound.

Caption: Experimental workflow for Western blot analysis of β-catenin.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the study of this compound's effect on β-catenin.

Cell Culture and Treatment

-

Cell Line: RPMI-8226 (human multiple myeloma cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For experiments, cells are seeded at a density of 2 x 10⁵ cells/mL. After 24 hours, the cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) dissolved in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.

Western Blot Analysis for β-Catenin Phosphorylation and Degradation

-

Protein Extraction: Following treatment with this compound, cells are harvested and washed with ice-cold PBS. Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-β-catenin (Ser33/Ser37/Thr41), total β-catenin, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The band intensities are quantified using densitometry software, and the levels of phospho- and total β-catenin are normalized to the loading control.

TOP/FOPFlash Luciferase Reporter Assay

-

Transfection: RPMI-8226 cells are co-transfected with either the TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated TCF/LEF binding sites) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Wnt3a Stimulation: 24 hours post-transfection, the cells are treated with Wnt3a-conditioned medium to activate the Wnt/β-catenin pathway.

-

This compound Treatment: Concurrently with or shortly after Wnt3a stimulation, cells are treated with different concentrations of this compound.

-

Luciferase Assay: After 24 hours of treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The TOPFlash activity is normalized to the FOPFlash activity and the Renilla luciferase activity to determine the specific effect of this compound on β-catenin-mediated transcription.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: RPMI-8226 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

This compound Treatment: After 24 hours, the cells are treated with a range of concentrations of this compound.

-

MTT Incubation: After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the absorbance of the untreated control cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for malignancies driven by aberrant Wnt/β-catenin signaling. Its ability to induce the phosphorylation and subsequent degradation of β-catenin effectively shuts down this critical oncogenic pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds.

The Pyranocoumarin Class of Compounds: A Technical Guide for Researchers

An In-depth Exploration of the Chemistry, Biological Activities, and Therapeutic Potential of Pyranocoumarins for Researchers, Scientists, and Drug Development Professionals.

The pyranocoumarin class of compounds, characterized by a pyran ring fused to a coumarin core, represents a significant area of interest in natural product chemistry and drug discovery.[1] These heterocyclic compounds, found predominantly in the plant families Apiaceae and Rutaceae, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of pyranocoumarins, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing their mechanisms of action through signaling pathway diagrams.

Chemical Structure and Classification

Pyranocoumarins are structurally diverse, with the pyran ring fusion to the coumarin nucleus occurring in different orientations, leading to three main classifications: linear, angular, and condensed.[2] This structural variability, along with various substitutions on the core scaffold, contributes to the broad range of their biological activities.

Biosynthesis

The biosynthesis of pyranocoumarins in plants involves two primary metabolic pathways. The coumarin moiety is derived from the shikimate pathway, while the pyran ring is formed via the methylerythritol phosphate (MEP) pathway.[1][5]

Biological Activities and Quantitative Data

Pyranocoumarins have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data on their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of various pyranocoumarin derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Table 1: Anticancer Activity of Pyranocoumarin Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Decursin | PC-3 (Prostate) | 15.6 | [6] |

| Decursin | A549 (Lung) | 25.3 | [6] |

| Decursinol Angelate | LNCaP (Prostate) | 8.9 | [6] |

| Xanthyletin | MCF-7 (Breast) | 42.6 | [6] |

| Seselin | HeLa (Cervical) | 35.2 | [6] |

| Grandivittin | K562 (Leukemia) | 18.7 | [6] |

| Agasyllin | HT-29 (Colon) | 29.4 | [6] |

| Aegelinol Benzoate | HepG2 (Liver) | 22.1 | [6] |

Anti-inflammatory Activity

Pyranocoumarins exhibit anti-inflammatory properties primarily through the inhibition of key inflammatory mediators and signaling pathways. Table 2 summarizes the IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Anti-inflammatory Activity of Pyranocoumarin Derivatives (Inhibition of NO Production, IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Decursin | RAW 264.7 | 12.5 | [7] |

| Decursinol Angelate | RAW 264.7 | 9.8 | [7] |

| Praeruptorin A | RAW 264.7 | 18.2 | [8] |

| Anomalin | RAW 264.7 | 15.7 | [8] |

| (+)-cis-(3'S,4'S)-diisobutyrylkhellactone | RAW 264.7 | 7.4 | [8] |

| 3'-senecioyl-4'-acetylkhellactone | RAW 264.7 | 15.2 | [8] |

| 3',4'-diisovalerylkhellactone | RAW 264.7 | 44.3 | [8] |

Antimicrobial Activity

The antimicrobial potential of pyranocoumarins has been demonstrated against a variety of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity.

Table 3: Antimicrobial Activity of Pyranocoumarin Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Xanthyletin | Staphylococcus aureus | 62.5 | [9] |

| Luvangetin | Escherichia coli | 125 | [9] |

| Seselin | Candida albicans | 50 | [10] |

| Clausenidin | Bacillus subtilis | 31.25 | [11] |

| Dentatin | Pseudomonas aeruginosa | 100 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyranocoumarins.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Pyranocoumarin compounds of interest

-

Cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyranocoumarin compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only). Incubate for another 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Pyranocoumarin compounds of interest

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

24-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Pre-treatment: Treat the cells with various concentrations of the pyranocoumarin compounds for 1-2 hours before inducing inflammation.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[3]

-

Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.

-

Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite in the samples is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This protocol details the broth microdilution method for determining the MIC of pyranocoumarin compounds against bacteria.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Pyranocoumarin compounds of interest

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the pyranocoumarin compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] The results can also be read using a microplate reader at 600 nm.

Signaling Pathway Visualizations

Pyranocoumarins exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways affected by these compounds.

Inhibition of the NF-κB Signaling Pathway

Several pyranocoumarins have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyranocoumarins from Glehnia littoralis inhibit the LPS-induced NO production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchhub.com [researchhub.com]

- 11. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Direct Molecular Target of CGK012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGK012 is a pyranocoumarin compound that has demonstrated anti-proliferative and pro-apoptotic activity, particularly in multiple myeloma cells. Its mechanism of action is linked to the attenuation of the Wnt/β-catenin signaling pathway. While the downstream effects of this compound on this pathway are documented, the direct molecular target to which it initially binds to elicit these effects remains to be definitively identified in publicly available research. This technical guide provides a comprehensive overview of the known biological activities of this compound, details the experimental methodologies that have been and could be employed to identify its direct molecular target, and presents the available quantitative data. Furthermore, this guide includes conceptual diagrams of the relevant signaling pathway and potential experimental workflows for target deconvolution.

Known Biological Activity of this compound: Attenuation of Wnt/β-catenin Signaling

Research has shown that this compound suppresses the Wnt/β-catenin signaling pathway, which is aberrantly activated in various cancers, including multiple myeloma[1]. The primary observed effects of this compound are:

-

Induction of β-catenin Phosphorylation: this compound treatment leads to the phosphorylation of β-catenin at serine 33, serine 37, and threonine 41[1].

-

Proteasomal Degradation of β-catenin: This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, resulting in reduced intracellular levels of β-catenin[1].

-

Downregulation of Target Genes: The decrease in β-catenin levels leads to the repression of its downstream target genes, such as cyclin D1, c-myc, and axin-2[1].

-

Anti-proliferative and Pro-apoptotic Effects: By inhibiting the Wnt/β-catenin pathway, this compound has been shown to inhibit the proliferation of multiple myeloma cells and promote apoptosis[1].

The following diagram illustrates the known impact of this compound on the Wnt/β-catenin signaling pathway.

Quantitative Data

The following table summarizes the available quantitative data regarding the biological activity of this compound.

| Parameter | Cell Line | Value | Reference |

| Inhibition of Wnt3a-CM-mediated β-catenin response transcription | HEK293T | IC₅₀ ≈ 1 µM | [1] |

| Inhibition of cell proliferation | RPMI-8226 | IC₅₀ ≈ 5 µM | [1] |

Experimental Protocols for Target Identification

While the direct molecular target of this compound has not been explicitly identified, several established methodologies are routinely used for such "target deconvolution." Below are detailed, generalized protocols for key experiments that could be employed to identify the binding partner(s) of this compound.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a direct biochemical approach to isolate binding partners of a small molecule from a complex protein mixture.

Methodology:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the this compound derivative with the beads to achieve immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., RPMI-8226) to a high density.

-

Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the cell lysate with the this compound-immobilized beads for several hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive analog of this compound.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a competitive inhibitor (free this compound), a high-salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands using a sensitive stain (e.g., Coomassie blue or silver stain).

-

-

Mass Spectrometry:

-

Excise the protein bands that are unique to or significantly enriched in the this compound pull-down lane compared to the control.

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

The following diagram outlines the workflow for this experimental approach.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

Methodology:

-

Cell Treatment:

-

Treat intact cells with either vehicle control or this compound at various concentrations.

-

-

Heating:

-

Heat aliquots of the treated cells at a range of temperatures.

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

-

-

Protein Quantification:

-

Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.

-

In Silico Molecular Docking

Computational methods can be used to predict potential binding partners of this compound.

Methodology:

-

Library Preparation:

-

Generate a 3D structure of this compound.

-

Compile a library of 3D structures of known proteins in the Wnt/β-catenin pathway or a broader library of human proteins.

-

-

Docking Simulation:

-

Use molecular docking software to simulate the binding of this compound to the active or allosteric sites of the proteins in the library.

-

-

Scoring and Ranking:

-

Score the predicted binding poses based on binding energy and other physicochemical parameters.

-

Rank the potential protein targets based on their docking scores.

-

-

Experimental Validation:

-

Experimentally validate the top-ranked candidate proteins using methods like AC-MS or CETSA.

-

Conclusion

This compound is a promising compound that effectively targets the Wnt/β-catenin signaling pathway, demonstrating therapeutic potential for diseases like multiple myeloma. While its downstream effects are well-characterized, the definitive identification of its direct molecular target is a crucial next step in its development. The experimental and computational approaches outlined in this guide provide a roadmap for researchers to elucidate the complete mechanism of action of this compound, which will be instrumental for its optimization and clinical translation.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays with CGK012

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK012 is a pyranocoumarin compound that has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including multiple myeloma.[1] this compound exerts its anti-proliferative effects by inducing the phosphorylation of β-catenin at Ser33/Ser37/Thr41, which subsequently leads to its proteasomal degradation. This reduction in intracellular β-catenin levels results in the decreased expression of critical downstream target genes such as cyclin D1, c-myc, and axin-2, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[1]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound. The described methods will enable researchers to assess its impact on Wnt pathway activity, cell viability, protein expression, and apoptosis.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of target genes. This compound intervenes in this pathway by promoting the degradation of β-catenin.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cellular parameters as determined in the RPMI-8226 multiple myeloma cell line.

Table 1: Effect of this compound on Wnt/β-catenin Reporter Activity

| This compound Concentration (µM) | Luciferase Activity (% of Control) |

|---|---|

| 0 | 100 |

| 1 | ~80 |

| 5 | ~40 |

| 10 | ~20 |

| 20 | ~10 |

Table 2: Effect of this compound on Cell Viability (IC50)

| Cell Line | IC50 (µM) |

|---|

| RPMI-8226 | 5.08 |

Table 3: Effect of this compound on Protein Expression

| This compound Concentration (µM) | β-catenin Level (% of Control) | p-β-catenin (Ser33/37/Thr41) Level | Cyclin D1 Level (% of Control) | c-myc Level (% of Control) |

|---|---|---|---|---|

| 0 | 100 | Basal | 100 | 100 |

| 5 | Decreased | Increased | Decreased | Decreased |

| 10 | Significantly Decreased | Significantly Increased | Significantly Decreased | Significantly Decreased |

| 20 | Markedly Decreased | Markedly Increased | Markedly Decreased | Markedly Decreased |

Table 4: Effect of this compound on Apoptosis

| This compound Concentration (µM) | Annexin V Positive Cells (%) |

|---|---|

| 0 | ~5 |

| 5 | Increased |

| 10 | Significantly Increased |

| 20 | Markedly Increased |

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound involves a series of cell-based assays to confirm its mechanism of action and functional outcomes.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF transcription factor binding sites.

Materials:

-

HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

This compound

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed HEK293-TCF/LEF reporter cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate overnight.

-

The following day, replace the medium with fresh medium containing Wnt3a conditioned medium to activate the Wnt pathway.

-

Immediately add varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

RPMI-8226 cells

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

96-well clear plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed RPMI-8226 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for β-catenin and Downstream Targets

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

RPMI-8226 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-Cyclin D1, anti-c-myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed RPMI-8226 cells and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.

Materials:

-

RPMI-8226 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed RPMI-8226 cells and treat with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

References

Application Notes and Protocols for CGK012 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is a notable absence of published literature detailing the specific dosage and administration of CGK012 in mouse models. The following application notes and protocols have been compiled based on available information on this compound's mechanism of action, pharmacokinetic data in other rodent models, and established best practices for compound administration in mice. These guidelines are intended to serve as a starting point for researchers to design and optimize their own in vivo studies.

Introduction to this compound

This compound is a pyranocoumarin compound that has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in the progression of various cancers, including multiple myeloma. In vitro studies have demonstrated that this compound can suppress the proliferation of cancer cells by promoting the degradation of β-catenin, a key effector in the Wnt signaling cascade.

Wnt/β-catenin Signaling Pathway and the Role of this compound

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell growth and proliferation. This compound has been shown to interfere with this process, leading to a reduction in nuclear β-catenin and the downregulation of its target genes.

Pharmacokinetic Data (Rat Model)

While specific pharmacokinetic data for this compound in mice is unavailable, a study in rats provides valuable insights. Following intravenous administration, this compound exhibited a biphasic elimination pattern.[1]

| Parameter | Value (in Rats) |

| Half-life (t½) | 4.0 hours |

| Volume of Distribution (Vd) | 0.69 L/kg |

| Clearance (CL) | 1.31 L/h/kg |

Table 1: Pharmacokinetic parameters of this compound in rats following intravenous administration.[1]

These parameters suggest that this compound has a moderate half-life and is distributed within the body. This information can be used to inform initial dosing schedules in mouse studies, although species-specific differences in metabolism and clearance should be anticipated.

Suggested Starting Points for In Vivo Studies in Mouse Models

The following table provides suggested starting points for dose-ranging and efficacy studies with this compound in mouse models. These are hypothetical ranges and should be optimized based on the specific mouse strain, tumor model, and observed toxicity.

| Administration Route | Suggested Dose Range (mg/kg) | Dosing Frequency | Vehicle | Notes |

| Intraperitoneal (IP) | 10 - 50 | Daily | 5-10% DMSO in saline or corn oil | A common route for initial efficacy studies. Monitor for signs of peritoneal irritation. |

| Oral Gavage (PO) | 25 - 100 | Daily | 0.5% Methylcellulose in water | Assess oral bioavailability. Fasting prior to dosing may be required. |

| Subcutaneous (SC) | 10 - 50 | Daily | 5-10% DMSO in saline or corn oil | May provide a slower release profile. Monitor for skin reactions at the injection site. |

| Intravenous (IV) | 5 - 20 | Every 2-3 days | Saline with a co-solvent (e.g., DMSO, PEG400) | For direct systemic administration. Requires careful technique. |

Table 2: Suggested starting parameters for this compound administration in mouse models.

Experimental Protocols

The following are detailed, generalized protocols for the administration of compounds to mice. These should be adapted for this compound based on its solubility and the specific experimental design.

Intraperitoneal (IP) Injection

-

Preparation:

-

Prepare the this compound solution in a sterile vehicle. Ensure the final concentration of any co-solvents (e.g., DMSO) is well-tolerated.

-

Warm the solution to room temperature.

-

Use a sterile syringe with an appropriate needle size (e.g., 27-30 gauge).

-

-

Procedure:

-

Restrain the mouse securely.

-

Position the mouse on its back with the head tilted slightly down.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement in the peritoneal cavity.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Oral Gavage (PO)

-

Preparation:

-

Formulate this compound in a suitable oral vehicle.

-

Select a gavage needle of appropriate size for the mouse (e.g., 20-22 gauge). The tip should be rounded to prevent injury.

-

Measure the correct length for insertion from the corner of the mouth to the last rib.

-

-

Procedure:

-

Restrain the mouse firmly, holding the head and neck to prevent movement.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The mouse should swallow the needle as it enters the esophagus. Do not force the needle.

-

Administer the solution slowly.

-

Remove the needle gently and return the mouse to its cage.

-

Observe the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.

-

Subcutaneous (SC) Injection

-

Preparation:

-

Prepare the this compound solution in a sterile vehicle.

-

Use a sterile syringe and an appropriate needle (e.g., 25-27 gauge).

-

-

Procedure:

-

Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent."

-

Insert the needle into the base of the tented skin, parallel to the spine.

-

Aspirate to ensure a blood vessel has not been entered.

-

Inject the solution to form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

Return the mouse to its cage and monitor the injection site for any adverse reactions.

-

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Safety and Toxicology Considerations

As with any novel compound, it is crucial to conduct preliminary dose-finding and toxicity studies. Key considerations include:

-

Maximum Tolerated Dose (MTD): Determine the highest dose that can be administered without causing unacceptable toxicity.

-

Clinical Observations: Monitor animals daily for changes in behavior, appearance, and body weight.

-

Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related toxicities.

By carefully designing and executing in vivo studies, researchers can effectively evaluate the therapeutic potential of this compound in various mouse models of disease.

References

In Vitro Applications of CGK012 for Cancer Cell Line Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals